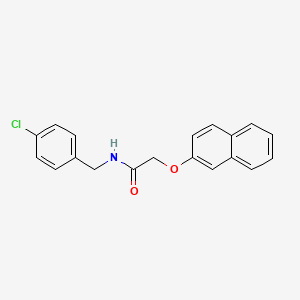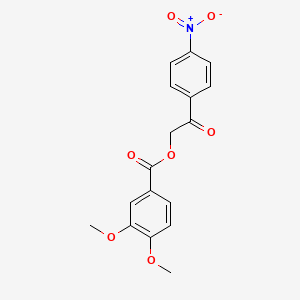![molecular formula C19H21N5O2 B5886189 N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide](/img/structure/B5886189.png)
N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide, commonly known as TAK-659, is a small molecule inhibitor that has been studied extensively for its potential applications in cancer treatment. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in the treatment of various types of cancer.
Mechanism of Action
TAK-659 exerts its anti-tumor effects by inhibiting N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide, which is a key signaling molecule in BCR signaling pathways. This compound plays a critical role in the survival and proliferation of cancer cells, and its inhibition can lead to cell death and decreased tumor growth. TAK-659 has been shown to be a highly selective inhibitor of this compound, with minimal off-target effects.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits this compound phosphorylation, which is a key step in BCR signaling pathways. This leads to decreased downstream signaling and decreased survival and proliferation of cancer cells. TAK-659 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, TAK-659 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain autoimmune diseases.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for lab experiments. It is a highly selective inhibitor of N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide, with minimal off-target effects. This makes it a valuable tool for investigating the role of this compound in cancer and other diseases. TAK-659 has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, TAK-659 has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cells. In addition, TAK-659 may have limited efficacy in certain types of cancer or in patients with certain genetic mutations.
Future Directions
There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other anti-cancer drugs. Combination therapies may increase the efficacy of TAK-659 and reduce the risk of drug resistance. Another area of interest is the investigation of TAK-659 in other diseases, such as autoimmune diseases or inflammatory disorders. Finally, there is ongoing research into the development of new N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide inhibitors that may have improved efficacy or fewer side effects than TAK-659.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the preparation of key intermediates and the final coupling reaction. The process requires the use of specialized equipment and reagents, and it has been optimized through several iterations to improve yield and purity.
Scientific Research Applications
TAK-659 has been the subject of numerous scientific studies, which have investigated its potential applications in cancer treatment. In preclinical studies, TAK-659 has demonstrated potent anti-tumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors. These studies have shown that TAK-659 inhibits N-(4-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide, which is a key signaling molecule in B-cell receptor (BCR) signaling pathways that are critical for the survival and proliferation of cancer cells.
properties
IUPAC Name |
N-[4-[[1-(2,4-dimethylphenyl)tetrazol-5-yl]methoxy]phenyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-5-10-18(14(2)11-13)24-19(20-21-22-24)12-26-17-8-6-16(7-9-17)23(4)15(3)25/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTOHMODWPOXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)COC3=CC=C(C=C3)N(C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5886122.png)

![ethyl 2-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5886132.png)



![5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5886156.png)
![1-(2-thienylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5886166.png)
![4-[4-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5886172.png)



